4-Phenyl-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one
Overview
Description
4-Phenyl-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one is a heterocyclic compound that belongs to the quinazolinone family This compound is characterized by a fused benzene and quinazoline ring system, with a phenyl group attached to the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-aminobenzamides with thiols in the presence of a suitable catalyst. This one-pot intermolecular annulation reaction is efficient and offers good functional group tolerance . The reaction conditions are generally mild, and the process is transition metal and external oxidant-free.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at different positions on the ring system.
Scientific Research Applications
4-Phenyl-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Phenyl-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating kinase activity and other signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(3H)-ones: These compounds share a similar core structure but differ in the substituents attached to the ring system.
2-Phenyl-pyrido[2,3-d]pyrimidin-4(3H)-one: This compound has a similar fused ring system but with different heteroatoms.
3-Phenyl-2H-1,2,4-benzo thiadiazine-1,1-dioxide: This compound also features a fused ring system with sulfur and nitrogen atoms.
Uniqueness
4-Phenyl-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one is unique due to its specific structural arrangement and the presence of a phenyl group at the fourth position. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-phenyl-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c21-18-19-16(13-7-2-1-3-8-13)15-11-10-12-6-4-5-9-14(12)17(15)20-18/h1-9,16H,10-11H2,(H2,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJLLGKZUIVHTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)NC(=O)NC2C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401814 | |
Record name | 4-Phenyl-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3977-31-9 | |
Record name | 4-Phenyl-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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